molecular formula C6H13BF3KO2 B6171525 potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide CAS No. 1612215-47-0

potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide

Cat. No. B6171525
CAS RN: 1612215-47-0
M. Wt: 224.1
InChI Key:
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Description

Potassium [2-(2-ethoxyethoxy)ethyl]trifluoroborane (KET) is an organic compound with the chemical formula C6H12O3F3B. It is a white solid with a melting point of 73 °C and a boiling point of approximately 150 °C. KET is a highly reactive compound and is used in a variety of laboratory experiments and industrial processes. KET has been studied extensively in the scientific community and has a wide range of applications in both organic and inorganic chemistry.

Mechanism of Action

Potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide acts as a strong reducing agent in organic and inorganic chemistry. In organic chemistry, potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide acts as a nucleophilic reagent, attacking electrophilic carbon atoms to form a new covalent bond. In inorganic chemistry, potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide acts as a reducing agent, reducing metal oxides and other oxidized compounds to form the corresponding reduced compounds.
Biochemical and Physiological Effects
potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide has no known biochemical or physiological effects on humans. It is not known to be toxic or carcinogenic and is not known to cause any adverse reactions when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

Potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide has several advantages over other reagents. It is highly reactive, making it useful in a wide range of reactions. It is also relatively inexpensive and easy to obtain. However, potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide is also highly reactive and can cause unwanted side reactions if not used properly.

Future Directions

The future of potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide is promising. In the future, potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide could be used in the development of new materials, such as boron nitride and boron carbide. potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide could also be used in the synthesis of new organic and inorganic compounds, such as peptides and nucleic acids. Additionally, potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide could be used in the development of new catalysts for organic reactions. Finally, potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide could be used to develop new methods for the synthesis of complex molecules.

Synthesis Methods

Potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide is synthesized by a reaction between potassium borohydride and ethylene glycol in the presence of boron trifluoride. The reaction is carried out in a dry, inert atmosphere at a temperature of 70-80°C. The reaction produces a white solid which is then purified by recrystallization from an appropriate solvent.

Scientific Research Applications

Potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide has a wide range of applications in scientific research, including organic and inorganic chemistry, biochemistry, and materials science. potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide is used as a reagent in the synthesis of a variety of organic compounds, such as carboxylic acids, alcohols, and amines. potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide is also used in the synthesis of inorganic compounds, such as boranes, borates, and boronates. In addition, potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide is used in biochemistry as a reagent in the synthesis of biologically active compounds, such as peptides and nucleic acids. Finally, potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide is used in materials science as a reagent in the synthesis of boron-containing materials, such as boron nitride and boron carbide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide involves the reaction of potassium trifluoroborane with 2-(2-ethoxyethoxy)ethanol in the presence of a base to form the corresponding boronic ester. The boronic ester is then treated with potassium hydroxide to form the potassium salt of the boronic ester, which is subsequently reacted with ammonium chloride to form the final product, potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide.", "Starting Materials": [ "Potassium trifluoroborane", "2-(2-ethoxyethoxy)ethanol", "Base (e.g. sodium hydroxide)", "Potassium hydroxide", "Ammonium chloride" ], "Reaction": [ "Step 1: React potassium trifluoroborane with 2-(2-ethoxyethoxy)ethanol in the presence of a base to form the corresponding boronic ester.", "Step 2: Treat the boronic ester with potassium hydroxide to form the potassium salt of the boronic ester.", "Step 3: React the potassium salt of the boronic ester with ammonium chloride to form the final product, potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide." ] }

CAS RN

1612215-47-0

Product Name

potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide

Molecular Formula

C6H13BF3KO2

Molecular Weight

224.1

Purity

95

Origin of Product

United States

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